24(S)-hydroxycholesterol

Catalog No.
S523208
CAS No.
474-73-7
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
24(S)-hydroxycholesterol

CAS Number

474-73-7

Product Name

24(S)-hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1

InChI Key

IOWMKBFJCNLRTC-XWXSNNQWSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Solubility

Soluble in DMSO

Synonyms

24-hydroxycholesterol, 24S-hydroxycholesterol, cerebrosterol, cholest-5-ene-3,24-diol

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Description

The exact mass of the compound 24(S)-hydroxycholesterol is 402.3498 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. It belongs to the ontological category of 24-hydroxycholesterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

24(S)-hydroxycholesterol, also known as cerebrosterol or cholest-5-ene-3,24-diol, is an endogenous oxysterol primarily produced in the brain. It plays a crucial role in maintaining cholesterol homeostasis within the central nervous system. Discovered in 1953, this compound is synthesized from cholesterol through the action of the enzyme cholesterol 24-hydroxylase, also referred to as Cytochrome P450 46A1. The unique structural feature of 24(S)-hydroxycholesterol is the hydroxy group at carbon 24, which differentiates it from cholesterol and other sterols .

24S-HC acts as a signaling molecule in the brain by activating liver X receptors (LXRs) []. LXRs are nuclear receptors that regulate various genes involved in cholesterol and fatty acid metabolism. By activating LXRs, 24S-HC helps maintain cholesterol homeostasis within the brain.

The synthesis of 24(S)-hydroxycholesterol involves the hydroxylation of cholesterol at the C-24 position. This reaction is catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) and represents a key metabolic pathway for cholesterol degradation in neurons. Once synthesized, 24(S)-hydroxycholesterol can undergo further transformations, including:

  • Sulfation: Conversion into sulfate esters.
  • Glucuronidation: Formation of glucuronides for excretion.
  • Conversion to bile acids: Facilitating elimination from the body .

24(S)-hydroxycholesterol exhibits various biological activities, particularly in neuronal function and development. It acts as an agonist for liver X receptors, which are nuclear receptors that regulate lipid metabolism. The compound influences:

  • Cholesterol Synthesis: It down-regulates cholesterol synthesis in neurons through post-transcriptional mechanisms involving sterol regulatory element-binding proteins.
  • Neurotransmission: It acts as a positive allosteric modulator of N-Methyl-D-Aspartate receptors, which are critical for synaptic plasticity and memory function.
  • Cell Viability: In various studies, it has been shown to affect cell viability and amyloid beta production, linking it to neurodegenerative diseases such as Alzheimer’s disease .

Due to its significant role in brain health and disease, 24(S)-hydroxycholesterol has several applications:

  • Biomarker: It serves as a biomarker for neuronal health and can indicate changes in cholesterol metabolism associated with neurological disorders.
  • Research Tool: Used in studies investigating neurodegenerative diseases and neuronal function.
  • Therapeutic Potential: Its modulation of liver X receptors suggests potential therapeutic applications in managing dyslipidemia and neurodegenerative conditions .

Research has shown that 24(S)-hydroxycholesterol interacts with various proteins and pathways:

  • Apolipoproteins: It binds to apolipoproteins such as apoE, apoJ, and apoA1, forming high-density lipoprotein-like complexes that can cross the blood-brain barrier more efficiently than free cholesterol.
  • Liver X Receptors: Activation of these receptors by 24(S)-hydroxycholesterol regulates genes involved in lipid metabolism and inflammation.
  • Neuronal Cells: Studies indicate that it influences cellular processes such as lipid droplet formation and endoplasmic reticulum function .

Several compounds share structural similarities with 24(S)-hydroxycholesterol but differ in their biological roles or effects. Here are some notable examples:

Compound NameStructural FeaturesBiological Role
CholesterolNo hydroxy group at C-24Primary sterol; essential for membrane structure and function
25-HydroxycholesterolHydroxy group at C-25Regulates calcium metabolism; involved in vitamin D metabolism
27-HydroxycholesterolHydroxy group at C-27Intermediate in bile acid synthesis; involved in cholesterol homeostasis
7-KetocholesterolKetone group at C-7Potentially neurotoxic; implicated in neurodegenerative diseases

Uniqueness of 24(S)-Hydroxycholesterol:
Unlike these compounds, 24(S)-hydroxycholesterol is primarily produced in the brain and plays a direct role in neuronal health, making it unique among oxysterols. Its specific interactions with liver X receptors and its ability to modulate neurotransmission further distinguish it from other similar compounds .

The enzymatic conversion of cholesterol to 24(S)-hydroxycholesterol represents the principal mechanism for cholesterol elimination from the central nervous system [1] [2]. Cholesterol 24-hydroxylase, systematically designated as cholesterol,NADPH:oxygen oxidoreductase (24-hydroxylating), catalyzes this critical biotransformation through hydroxylation at the carbon-24 position of the cholesterol side chain [1]. This enzyme belongs to the cytochrome P450 superfamily and requires NADPH and molecular oxygen as cofactors for the monooxygenase reaction [3] [4].

The enzymatic reaction proceeds through a stereospecific mechanism that exclusively produces the 24S-stereoisomer of hydroxycholesterol [5] [6]. Unlike cholesterol itself, which cannot readily traverse the blood-brain barrier, 24(S)-hydroxycholesterol possesses enhanced polarity that facilitates its transport across this physiological barrier [1] [7]. The molecular structure of cholesterol 24-hydroxylase has been elucidated through crystallographic studies, revealing a 57 kilodalton monomeric heme-containing protein anchored to the endoplasmic reticulum membrane [1] [8].

Structural analysis has identified unique features that distinguish cholesterol 24-hydroxylase from other cytochrome P450 enzymes, including a characteristic proline-rich region containing five consecutive proline residues at the carboxyl terminus [1]. Additionally, the enzyme possesses a conserved stretch of 23 hydrophobic residues forming a transmembrane-anchoring domain at the amino terminus [1]. Crystal structures of both substrate-bound and substrate-free forms demonstrate that cholesterol binds in a productive orientation within a banana-shaped hydrophobic active-site cavity, with a unique helix insertion contributing to proper substrate positioning [8].

Tissue-Specific Expression in Neuronal Populations

Cholesterol 24-hydroxylase exhibits remarkably restricted tissue distribution, with expression predominantly confined to the central nervous system and minimal presence in the retina [2] [3]. Within the brain, expression demonstrates strict neuronal specificity, being absent from astrocytes, oligodendrocytes, and other non-neuronal cell types [9] [3]. This neuronal restriction underlies the designation of 24(S)-hydroxycholesterol as "cerebrosterol" due to its predominant brain origin [9].

Table 1: Tissue-Specific Expression of Cholesterol 24-Hydroxylase in Neuronal Populations

Brain RegionExpression LevelNeuronal SpecificityReference
Hippocampus - Pyramidal NeuronsHighPrincipal neurons and interneurons [2] [10]
Cortex - Pyramidal NeuronsHighPyramidal cells, layer-specific [2] [10]
Cerebellum - Purkinje CellsHighPurkinje cells predominantly [2] [10]
StriatumVery HighMedium spiny neurons [10]
AmygdalaModeratePrincipal neurons [10]
HypothalamusLowSelect neuronal populations [10]
BrainstemLowLimited expression [10]
White MatterVery LowMinimal (non-neuronal) [10]

Regional expression analysis reveals highest cholesterol 24-hydroxylase abundance in the striatum, followed by cortical and hippocampal regions [10]. In the hippocampus, both principal neurons and certain interneuron classes express the enzyme, with particularly strong expression in pyramidal neurons of the CA fields [9] [2]. Cortical expression demonstrates layer-specific patterns, with preferential localization in pyramidal neurons across multiple cortical layers [2] [10]. The cerebellum shows predominant expression in Purkinje cells, with minimal detection in granule cells or other cerebellar neuronal populations [2] [10].

Subcellular localization studies demonstrate that cholesterol 24-hydroxylase protein resides within the endoplasmic reticulum of postsynaptic compartments, specifically in neuronal soma and dendrites [9] [3]. This subcellular distribution excludes axonal compartments and presynaptic terminals, suggesting specialized roles in postsynaptic cholesterol metabolism [9]. The restriction to postsynaptic endoplasmic reticulum may have significant implications for local cholesterol homeostasis and synaptic function [9].

Developmental expression patterns reveal that cholesterol 24-hydroxylase protein first appears in the mouse brain at birth and continues to accumulate with age [3]. This temporal expression pattern differs markedly from circulating 24(S)-hydroxycholesterol levels, which peak during postnatal days 12-15 and subsequently decline [3]. The dissociation between enzyme expression and product levels suggests additional regulatory mechanisms controlling enzymatic activity and metabolite disposition [3].

Regulatory Mechanisms of Cholesterol 24-Hydroxylase Activity

Transcriptional regulation of cholesterol 24-hydroxylase involves complex interactions between specificity protein transcription factors and chromatin-modifying mechanisms [11] [12] [13]. The human cholesterol 24-hydroxylase gene contains 15 exons and is located on chromosome 14q32.1 [3]. The promoter region lacks a classical TATA box but contains multiple GC-rich sequences that serve as binding sites for specificity protein transcription factors [14] [13].

Table 2: Regulatory Mechanisms of Cholesterol 24-Hydroxylase Activity

MechanismEffect on Cholesterol 24-HydroxylaseMechanism of ActionEvidence LevelReference
Sp1 Transcription FactorRepressionBinding to GC-boxes in promoterStrong [11] [12] [13]
Sp3 Transcription FactorContext-dependentCompetitive binding, context-dependentStrong [11] [12] [13]
Sp4 Transcription FactorActivationBinding to GC-boxes, neuronal-specificStrong [11] [12] [13]
HDAC1/HDAC2 DeacetylasesRepressionChromatin condensation at promoterStrong [15]
DNA MethylationNo direct effectIndependent of promoter methylationConfirmed [15]
Chromatin RemodelingActivationHistone modificationsModerate [15]
Neuronal DifferentiationUpregulationAltered Sp factor ratiosStrong [11] [12]

Specificity protein 1 (Sp1) functions primarily as a transcriptional repressor of cholesterol 24-hydroxylase expression in non-neuronal cells [11] [12] [13]. Conversely, specificity protein 4 (Sp4), which is preferentially expressed in neurons, acts as a transcriptional activator by binding to the same GC-box sequences [11] [12] [13]. Specificity protein 3 (Sp3) demonstrates context-dependent effects, capable of both activation and repression depending on cellular conditions and cofactor availability [11] [12] [13].

Neuronal differentiation fundamentally alters the balance of specificity protein factors at the cholesterol 24-hydroxylase promoter [11] [12]. During neuronal maturation, Sp1 protein levels decrease while Sp4 expression increases, resulting in enhanced promoter activity [11] [12]. This developmental switch in transcription factor expression underlies the neuronal-specific expression pattern of cholesterol 24-hydroxylase [11] [12].

Epigenetic regulation involves histone deacetylases (HDAC1 and HDAC2), which associate with the cholesterol 24-hydroxylase promoter and maintain chromatin in a repressed state [15]. Treatment with histone deacetylase inhibitors such as trichostatin A results in significant transcriptional activation [15]. Surprisingly, DNA methylation does not appear to regulate cholesterol 24-hydroxylase expression directly, as the core promoter remains unmethylated in both expressing and non-expressing tissues [15].

Chromatin-modifying agents, including the demethylating agent 5'-Aza-2'-deoxycytidine, can induce cholesterol 24-hydroxylase expression through mechanisms independent of DNA methylation [15]. These agents decrease Sp3 protein levels and reduce its binding to the promoter while simultaneously causing dissociation of HDAC1 and HDAC2 from the promoter region [15]. The combination of demethylating agents with histone deacetylase inhibitors produces synergistic activation of cholesterol 24-hydroxylase transcription [15].

Evolutionary Conservation Across Mammalian Species

Cholesterol 24-hydroxylase demonstrates remarkable evolutionary conservation across vertebrate species, with the messenger RNA sequence highly conserved throughout vertebrates [16]. This conservation underscores the fundamental importance of this enzyme in brain cholesterol homeostasis across evolutionary lineages [16]. Comparative analysis reveals that both murine and human cholesterol 24-hydroxylases share 95% identity at the protein level [3].

Table 3: Evolutionary Conservation of Cholesterol 24-Hydroxylase Across Mammalian Species

SpeciesCholesterol 24-Hydroxylase Gene PresentProtein Identity to Human (%)Brain Expression PatternFunctional ConservationReference
Human (Homo sapiens)Yes100Neuronal-specificComplete [3] [16]
Mouse (Mus musculus)Yes95Neuronal-specificComplete [3] [17]
Rat (Rattus norvegicus)Yes98.6Neuronal-specificComplete [17]
Zebrafish (Danio rerio)Yes (duplicated)Not specifiedBrain-specificConserved [18]
Medaka (Oryzias latipes)Yes (duplicated)Brain-specificConserved [18]
Frog (Xenopus)Yes (duplicated)Not specifiedBrain-specificConserved [18]
Primates (various)Yes>95Neuronal-specificComplete [16] [19]

Phylogenetic analysis of cytochrome P450 evolution reveals that cholesterol 24-hydroxylase belongs to a subfamily that has undergone both duplication and loss events during vertebrate evolution [18]. Lineage-specific gene duplications have occurred independently in zebrafish, medaka, and frog lineages, suggesting positive selection for enhanced cholesterol 24-hydroxylase function in certain vertebrate groups [18]. The rat and mouse orthologs share 98.6% identity at the amino acid level, with 99.6% similarity, indicating extremely high conservation among closely related mammalian species [10].

Cross-species comparisons of brain expression patterns demonstrate that the neuronal-specific expression pattern is conserved from fish to mammals [16] [19]. However, some variation exists in regional brain distribution between species, with human and mouse showing reversed expression magnitudes in cortex versus hippocampus [10]. Despite these regional differences, the overall pattern of highest expression in striatum and lowest in cerebellum is maintained across mammalian species [10].

Functional conservation is evidenced by the ability of human cholesterol 24-hydroxylase to complement mouse deficiency and the preservation of enzymatic properties across species [16]. The conservation extends beyond protein sequence to include regulatory elements, with specificity protein binding sites maintained across mammalian promoter sequences [16]. This evolutionary conservation supports the fundamental importance of cholesterol 24-hydroxylase in vertebrate brain function and suggests that therapeutic strategies developed in animal models may translate effectively to human applications [16].

Intracellular Transport Mechanisms from Endoplasmic Reticulum

The intracellular transport of 24(S)-hydroxycholesterol from its site of synthesis in the endoplasmic reticulum to the plasma membrane represents a critical step in brain cholesterol homeostasis [20] [21] [22]. Unlike cholesterol, which requires specific transport proteins and regulatory mechanisms for intracellular movement, 24(S)-hydroxycholesterol demonstrates enhanced membrane permeability due to its increased polarity [20] [23]. This enhanced permeability facilitates its movement through cellular compartments and eventual efflux from neurons [22] [24].

Within neurons, 24(S)-hydroxycholesterol synthesis occurs specifically in the endoplasmic reticulum of postsynaptic compartments [9] [3]. The enzymatic conversion by cholesterol 24-hydroxylase is compartmentalized to the endoplasmic reticulum membrane, where the enzyme is anchored through its amino-terminal transmembrane domain [1] [3]. Following synthesis, 24(S)-hydroxycholesterol must traverse the endoplasmic reticulum membrane and navigate through cellular compartments to reach the plasma membrane for efflux [20] [22].

The transport process involves potential interactions with endoplasmic reticulum stress response pathways [20] [21] [23]. Studies demonstrate that accumulation of 24(S)-hydroxycholesterol esters in the endoplasmic reticulum can trigger the unfolded protein response, leading to endoplasmic reticulum dysfunction and disruption of membrane integrity [20] [23]. This stress response involves activation of regulated IRE1-dependent decay pathways and release of endoplasmic reticulum luminal proteins into the cytosol [20] [23].

Intracellular cholesterol trafficking mechanisms may influence 24(S)-hydroxycholesterol disposition through interactions with cholesterol transport proteins [22]. Neurons express ATP-binding cassette subfamily A transporters (ABCA1) that facilitate cholesterol efflux to apolipoprotein E and apolipoprotein A-I [22]. These transporters provide an alternative pathway for cholesterol elimination that operates independently of cholesterol 24-hydroxylase [22]. The relationship between cholesterol 24-hydroxylase-mediated conversion and ABCA1-mediated efflux represents a complex regulatory network controlling neuronal cholesterol homeostasis [22].

The subcellular localization of cholesterol 24-hydroxylase to postsynaptic endoplasmic reticulum suggests specialized transport mechanisms in dendritic compartments [9]. This localization may facilitate local cholesterol metabolism at synaptic sites where cholesterol requirements are particularly high due to membrane-intensive synaptic structures [9] [22]. The transport of 24(S)-hydroxycholesterol from dendritic endoplasmic reticulum to the neuronal cell body and ultimately to axonal terminals may involve vesicular transport mechanisms [21] [25].

Experimental evidence indicates that 24(S)-hydroxycholesterol can influence intracellular protein trafficking pathways [21]. Treatment with 24(S)-hydroxycholesterol reduces amyloid precursor protein trafficking from the endoplasmic reticulum by enhancing formation of amyloid precursor protein complexes with glucose-regulated protein 78 [21]. This interaction demonstrates that 24(S)-hydroxycholesterol can serve not only as a cholesterol metabolite but also as a signaling molecule influencing protein processing and transport [21].

Systemic Circulation and Blood-Brain Barrier Permeability

The transport of 24(S)-hydroxycholesterol across the blood-brain barrier represents the primary mechanism for brain cholesterol elimination and maintenance of central nervous system cholesterol homeostasis [26] [5] [27]. Unlike cholesterol itself, which cannot readily cross the blood-brain barrier, 24(S)-hydroxycholesterol demonstrates high permeability due to its enhanced polarity resulting from the 24-hydroxyl group [1] [7] [27].

Table 4: Intracellular Transport Mechanisms and Blood-Brain Barrier Permeability

Transport MechanismPercentage of Total EffluxTransport RateBlood-Brain Barrier PermeabilityClinical SignificanceReference
Passive Diffusion99%6-7 mg/dayHighMajor elimination pathway [26] [5] [24]
OATP2 TransporterSignificant componentCarrier-mediatedActive transportTherapeutic target potential [28]
Concentration GradientPrimary driver>100-fold gradientFacilitates effluxBiomarker utility [5] [27]
Cerebrospinal Fluid1%Low fluxAlternative routeCNS sampling route [24]
Systemic Circulation99%Rapid clearanceEfficient crossingSystemic biomarker [26] [5]

Quantitative studies in humans demonstrate that approximately 99% of 24(S)-hydroxycholesterol flux from the brain occurs via direct transport across the blood-brain barrier into systemic circulation, while only 1% enters the cerebrospinal fluid [24]. The net efflux rate from the human brain averages 6-7 mg per 24-hour period, corresponding to the elimination of approximately 4-6 mg of cholesterol equivalent [26] [5] [4]. This efflux rate closely matches the rate of cholesterol biosynthesis in the adult brain, confirming the quantitative importance of this pathway [26] [5].

The concentration gradient driving 24(S)-hydroxycholesterol efflux is substantial, with brain concentrations exceeding plasma levels by more than 100-fold [5] [27]. Arteriovenous difference measurements across the internal jugular vein demonstrate a net flux of 24(S)-hydroxycholesterol from brain to circulation, with the gradient providing the thermodynamic driving force for passive diffusion [26] [5]. This concentration difference is maintained by continuous hepatic uptake and metabolism, which prevents accumulation in systemic circulation [26] [4].

Mechanistic studies have identified specific transport proteins that facilitate 24(S)-hydroxycholesterol movement across the blood-brain barrier [28]. Organic anion transporting polypeptide 2 (OATP2) expressed at the blood-brain barrier actively transports 24(S)-hydroxycholesterol from brain to blood [28]. This carrier-mediated process can be inhibited by compounds such as digoxin and probenecid, indicating specific transporter involvement rather than purely passive diffusion [28]. The identification of specific transporters suggests potential therapeutic targets for modulating brain cholesterol elimination [28].

Age-related changes in 24(S)-hydroxycholesterol transport demonstrate developmental regulation of this pathway [5] [6]. Plasma concentrations in human infants and children are approximately 5-fold higher than adult levels, with peak concentrations occurring during the first decade of life [5] [6]. This age dependency reflects increased brain cholesterol turnover during periods of active myelination and brain development [5] [6]. The ratio of 24(S)-hydroxycholesterol to cholesterol in plasma shows a similar age-related decline, supporting the concept of enhanced brain cholesterol metabolism during development [5] [6].

Table 5: Quantitative Data on 24(S)-Hydroxycholesterol Concentrations and Turnover

Sample TypeConcentrationTurnover RateAge DependencyGender DifferencesReference
Human Brain Tissue30-1500x higher than other organs4-6 mg/24h eliminationDecreases with ageFemales higher [26] [5] [6]
Human Plasma (Adults)Age-dependent declineHalf-life 10-14hSignificant age correlationFemales > Males [29] [30] [31]
Human Plasma (Children)5x higher than adultsHigher turnover ratePeak at postnatal days 12-15Gender effects present [5] [6]
Human CSFCorrelated with plasmaLow turnoverAge-correlatedGender-dependent [5] [6]
Mouse Brain (Striatum)Highest regional levelsRegion-specificAdult levels stableNo significant difference [10]
Mouse Brain (Cerebellum)Lowest regional levelsLowest turnoverAge-independentNot studied [10]
Rat BrainSimilar to mouse levelsComparable ratesSimilar patternMinimal effects [10]

Gender differences in 24(S)-hydroxycholesterol levels have been consistently observed across multiple studies, with females demonstrating significantly higher plasma concentrations compared to males [29] [30] [31]. This gender dimorphism appears in both healthy individuals and various disease populations, suggesting fundamental differences in brain cholesterol metabolism between sexes [29] [30]. The mechanisms underlying these gender differences may involve hormonal influences on cholesterol 24-hydroxylase expression or activity, though specific pathways remain to be elucidated [32].

Liver X Receptor Alpha/Beta Activation Dynamics

24(S)-hydroxycholesterol functions as a potent endogenous ligand for both liver X receptor alpha and liver X receptor beta, demonstrating high-affinity binding with dissociation constants in the submicromolar range [1] [2]. The compound exhibits binding affinity for liver X receptor alpha with a dissociation constant of approximately 110 nanomolar, while liver X receptor beta displays slightly lower affinity with a dissociation constant of approximately 200 nanomolar [2]. These binding affinities position 24(S)-hydroxycholesterol among the most potent naturally occurring liver X receptor ligands, with activation occurring at physiologically relevant concentrations [1] [3].

The activation dynamics of liver X receptor alpha and beta by 24(S)-hydroxycholesterol follow concentration-dependent kinetics, with effective concentrations for fifty percent maximal response ranging from 0.2 to 0.4 micromolar for both receptor subtypes [3]. This potency represents approximately ten-fold greater activity at N-methyl-D-aspartate receptors compared to liver X receptors, suggesting differential tissue-specific roles for this oxysterol [4]. The compound's brain concentration range of 10-25 micromolar ensures saturating conditions for liver X receptor activation under normal physiological circumstances [4] [5].

ParameterValueReference
Liver X Receptor Alpha Binding Affinity110 nM [2]
Liver X Receptor Beta Binding Affinity~200 nM [2]
Effective Concentration 50% Alpha0.2-0.4 μM [3]
Effective Concentration 50% Beta0.2-0.4 μM [3]
Brain Concentration Range10-25 μM [4] [5]

The temporal characteristics of liver X receptor activation by 24(S)-hydroxycholesterol demonstrate rapid onset within minutes of exposure, followed by sustained activation lasting several hours [6]. This kinetic profile enables both acute regulatory responses and longer-term transcriptional adaptations in target tissues. The activation process involves ligand-dependent conformational changes in the liver X receptor ligand-binding domain, facilitating formation of productive heterodimers with retinoid X receptor and recruitment of transcriptional coactivators [7].

Remarkably, despite 24(S)-hydroxycholesterol being a highly effective liver X receptor agonist in vitro, transgenic mouse studies with elevated 24(S)-hydroxycholesterol production demonstrate limited activation of liver X receptor target genes in vivo [8]. This paradox suggests that additional regulatory mechanisms, including competition with cholesterol and other oxysterols, may modulate the physiological significance of 24(S)-hydroxycholesterol-mediated liver X receptor activation [8] [9].

Transcriptional Regulation of Cholesterol Efflux Transporters

24(S)-hydroxycholesterol exerts profound regulatory effects on cholesterol efflux transporter expression through liver X receptor-mediated transcriptional mechanisms [10] [6]. The compound induces robust upregulation of ATP-binding cassette transporter A1, with fold increases ranging from 2 to 5-fold across different cell types, including neurons and astrocytes [10] [6] [11]. This transcriptional activation occurs through direct liver X receptor binding to liver X receptor response elements in the ATP-binding cassette transporter A1 promoter region [6].

Similarly, 24(S)-hydroxycholesterol promotes significant upregulation of ATP-binding cassette transporter G1 expression, typically achieving 2 to 4-fold increases in both neuronal and astroglial cells [10] [6] [11]. The transcriptional response demonstrates cell-type specificity, with astrocytes showing particularly robust induction of both transporters compared to neuronal cells [6]. This differential response correlates with higher basal expression levels of liver X receptor alpha and beta in astrocytic cell types [6].

The regulation of ATP-binding cassette transporter G4 by 24(S)-hydroxycholesterol exhibits notable cell-type dependence, with preferential expression in neuronal populations rather than glial cells [6]. This selective pattern suggests specialized roles for different ATP-binding cassette transporters in distinct neural cell populations. Apolipoprotein E, another critical component of the cholesterol efflux machinery, demonstrates particularly strong induction by 24(S)-hydroxycholesterol in astrocytes, with fold increases ranging from 3 to 8-fold [6] [12].

TransporterRegulationFold ChangeCell TypeReference
ATP-binding cassette transporter A1Upregulated2-5 foldNeurons, Astrocytes [10] [6] [11]
ATP-binding cassette transporter G1Upregulated2-4 foldNeurons, Astrocytes [10] [6] [11]
ATP-binding cassette transporter G4Cell-specificVariablePrimarily neurons [6]
Apolipoprotein EUpregulated3-8 foldAstrocytes [6] [12]

The transcriptional regulation extends beyond efflux transporters to include enzymes involved in cholesterol metabolism. 24(S)-hydroxycholesterol upregulates cholesterol 7α-hydroxylase expression by 2 to 3-fold in hepatocytes, facilitating conversion of cholesterol to bile acids [1] [7]. Additionally, the compound promotes sterol regulatory element-binding protein 1c expression, creating a coordinated response that balances cholesterol efflux with lipogenic processes [7].

Mechanistically, the transcriptional effects of 24(S)-hydroxycholesterol occur through formation of liver X receptor-retinoid X receptor heterodimers that bind to specific DNA response elements in target gene promoters [7]. These complexes recruit coactivator proteins and chromatin remodeling machinery, leading to enhanced transcriptional activity [7]. The response demonstrates temporal coordination, with early-response genes activated within 1-2 hours, followed by secondary transcriptional effects occurring over 6-24 hours [6].

Functional studies demonstrate that 24(S)-hydroxycholesterol-mediated upregulation of efflux transporters translates into enhanced cholesterol efflux capacity, particularly in the presence of appropriate cholesterol acceptors such as high-density lipoprotein [10] [6]. This functional enhancement provides neuroprotective benefits by facilitating removal of excess cholesterol from neuronal membranes and reducing cellular cholesterol burden [10] [11].

Allosteric Modulation of Glutamate Receptors

N-Methyl-D-Aspartate Receptor Potentiation Mechanisms

24(S)-hydroxycholesterol demonstrates exceptional potency as a positive allosteric modulator of N-methyl-D-aspartate receptors, with activity observable at submicromolar concentrations [13] [4]. The compound exhibits concentration-dependent potentiation, with marginal effects at 0.1 micromolar, approximately 50% enhancement at 1 micromolar, and robust potentiation exceeding 100% at saturating concentrations [13] [4]. At 10 micromolar, 24(S)-hydroxycholesterol dramatically increases steady-state currents by 51% while moderately enhancing peak currents by 20% [14] [15].

The potentiation mechanism involves binding to a novel oxysterol modulatory site distinct from other known allosteric modulator binding sites on N-methyl-D-aspartate receptors [13]. This site does not overlap with binding sites for neurosteroids, polyamines, or other established modulators, as evidenced by additive effects with pregnenolone sulfate and arachidonic acid [16]. The effective concentration for 50% maximal enhancement ranges from 0.3 to 0.5 micromolar, positioning 24(S)-hydroxycholesterol among the most potent endogenous N-methyl-D-aspartate receptor modulators identified [13].

ParameterValueReference
Effective Concentration 50%0.3-0.5 μM [13]
Enhancement at 1 μM~50% increase [13] [4]
Enhancement at 10 μM51% steady-state, 20% peak [14] [15]
Maximum Enhancement>100% at saturation [13]
Selectivity vs AMPANo effect ≤10 μM [13] [4]

The allosteric modulation demonstrates remarkable selectivity for N-methyl-D-aspartate receptors, with no detectable effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors or γ-aminobutyric acid type A receptors at concentrations up to 10 micromolar [13] [4]. This selectivity profile distinguishes 24(S)-hydroxycholesterol from neurosteroids and other lipophilic modulators that typically affect multiple neurotransmitter receptor systems [13].

Subunit-specific analysis reveals preferential enhancement of GluN2B-containing N-methyl-D-aspartate receptors compared to GluN2A-containing subtypes [17]. Pharmacological studies using selective antagonists demonstrate that preincubation with Ro25-6981, a GluN2B antagonist, completely blocks the enhancing effects of 24(S)-hydroxycholesterol on tonic currents, while PEAQX, a GluN2A antagonist, produces no significant effect [17]. This subunit selectivity has important implications for synaptic plasticity and pathological processes, as GluN2B-containing receptors are particularly associated with extrasynaptic localization and excitotoxicity [17].

The modulation mechanism appears to involve direct protein-sterol interactions rather than membrane-mediated effects, as evidenced by resistance to cyclodextrin extraction and enantioselective properties [4]. Additionally, the slow onset and offset kinetics of potentiation suggest binding to a site with relatively slow association and dissociation rates, consistent with a hydrophobic binding pocket within the receptor complex [13] [4].

Synaptic Plasticity Implications

The potent N-methyl-D-aspartate receptor modulation by 24(S)-hydroxycholesterol has profound implications for synaptic plasticity processes, particularly long-term potentiation [13] [4]. In hippocampal slice preparations, 24(S)-hydroxycholesterol transforms normally subthreshold stimulation protocols into those capable of inducing robust long-term potentiation [13] [4]. This enhancement occurs in a concentration-dependent manner, with minimal effects at 0.1 micromolar and robust long-term potentiation induction at 1 micromolar [13].

The plasticity-enhancing effects extend to reversal of pharmacologically-induced deficits, as demonstrated by the ability of 24(S)-hydroxycholesterol to restore long-term potentiation in hippocampal slices pretreated with ketamine, an N-methyl-D-aspartate receptor channel blocker [13] [4]. This restoration capability suggests that 24(S)-hydroxycholesterol can overcome N-methyl-D-aspartate receptor hypofunction through allosteric enhancement mechanisms [4].

Endogenous levels of 24(S)-hydroxycholesterol appear to contribute significantly to baseline synaptic plasticity, as evidenced by studies using cholesterol 24-hydroxylase knockout mice [18] [19]. In these animals, where endogenous 24(S)-hydroxycholesterol levels are dramatically reduced, the N-methyl-D-aspartate receptor to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor ratio is diminished, indicating reduced N-methyl-D-aspartate receptor tone [18] [19].

Interestingly, cholesterol 24-hydroxylase knockout mice exhibit normal long-term potentiation under standard induction protocols, suggesting that other compensatory mechanisms may preserve basic plasticity functions [18]. However, these animals demonstrate enhanced resistance to oxygen-glucose deprivation-induced synaptic depression, indicating that reduced 24(S)-hydroxycholesterol levels provide protection against N-methyl-D-aspartate receptor-mediated dysfunction [18].

The synaptic plasticity implications extend to pathological conditions, where excessive 24(S)-hydroxycholesterol activity may contribute to excitotoxicity [14] [15]. Studies demonstrate that 24(S)-hydroxycholesterol exacerbates N-methyl-D-aspartate receptor-dependent neuronal injury following oxygen-glucose deprivation, with this enhanced damage being largely prevented by N-methyl-D-aspartate receptor antagonists [14] [15]. This dual role highlights the critical importance of 24(S)-hydroxycholesterol levels in determining the balance between beneficial plasticity enhancement and pathological over-activation [14].

The temporal dynamics of 24(S)-hydroxycholesterol effects on synaptic plasticity involve both acute enhancement of existing N-methyl-D-aspartate receptor function and potential longer-term changes in receptor expression and trafficking [4]. The compound's ability to enhance vesicle cycling at neuromuscular junctions suggests broader effects on synaptic transmission beyond direct receptor modulation [20]. These findings indicate that 24(S)-hydroxycholesterol serves as a critical endogenous regulator linking cholesterol metabolism to synaptic function and plasticity processes.

Oxysterol-Binding Protein Family Interactions

24(S)-hydroxycholesterol exhibits differential binding interactions with members of the oxysterol-binding protein family, displaying moderate affinity for several family members while showing selectivity patterns distinct from other oxysterols [21] [22] [23]. The compound demonstrates measurable binding to oxysterol-binding protein and oxysterol-binding protein-related protein 4 long form, with inhibition constants of approximately 330 nanomolar for both proteins [22]. This binding affinity is approximately 10-fold lower than that observed for 25-hydroxycholesterol, which serves as the preferred ligand for most oxysterol-binding protein family members [22].

Comprehensive binding studies reveal that 24(S)-hydroxycholesterol shows preferential binding to oxysterol-binding protein-related protein 4 long form compared to the short splice variant, which lacks significant portions of the oxysterol-binding domain and demonstrates no detectable binding activity [21]. The long form contains both a pleckstrin homology domain and a complete oxysterol-binding region, enabling high-affinity ligand recognition [21]. In contrast, the short form, which has deletions in the pleckstrin homology domain and oxysterol-binding region, fails to bind either 24(S)-hydroxycholesterol or other oxysterol ligands [21].

Protein24(S)-HC BindingPreferred LigandKi for 25-HCReference
Oxysterol-binding proteinModerate (330 nM)25-Hydroxycholesterol26 ± 7 nM [22]
Oxysterol-binding protein-related protein 4-LModerate (330 nM)25-Hydroxycholesterol26 ± 7 nM [21] [22]
Oxysterol-binding protein-related protein 4-SNo bindingNone detectedNo binding [21]
Oxysterol-binding protein-related protein 1LWeak binding25-Hydroxycholesterol97 nM [23]
Oxysterol-binding protein-related protein 1SWeak binding25-Hydroxycholesterol84 nM [23]

Extended family screening using photo-crosslinking approaches demonstrates that multiple oxysterol-binding protein-related proteins can interact with 24(S)-hydroxycholesterol under specific experimental conditions [23]. Photo-crosslinking studies with labeled 25-hydroxycholesterol reveal binding to oxysterol-binding protein, oxysterol-binding protein-related protein 3, oxysterol-binding protein-related protein 4, oxysterol-binding protein-related protein 5, oxysterol-binding protein-related protein 6, oxysterol-binding protein-related protein 7, oxysterol-binding protein-related protein 8, oxysterol-binding protein-related protein 10, and oxysterol-binding protein-related protein 11 [23].

However, direct binding affinity measurements indicate that most family members exhibit weak or undetectable binding to 24(S)-hydroxycholesterol compared to their preferred ligands [23]. Oxysterol-binding protein-related protein 2 demonstrates particularly low affinity for 24(S)-hydroxycholesterol, with binding constants in the micromolar range, while maintaining nanomolar affinity for 25-hydroxycholesterol [23].

The functional consequences of 24(S)-hydroxycholesterol binding to oxysterol-binding protein family members remain incompletely characterized, but available evidence suggests limited physiological significance compared to other oxysterol ligands [21] [22]. Unlike 25-hydroxycholesterol, which induces dramatic relocalization of oxysterol-binding protein from cytosol to Golgi membranes, 24(S)-hydroxycholesterol produces minimal effects on subcellular protein distribution [21]. This differential response indicates that binding affinity alone does not predict functional activation of oxysterol-binding protein-mediated cellular processes.

The structural basis for the lower binding affinity of 24(S)-hydroxycholesterol compared to 25-hydroxycholesterol relates to differences in side chain hydroxylation position and stereochemistry [22]. The 24S-hydroxyl group appears to provide less optimal interactions with the hydrophobic binding pocket of oxysterol-binding protein family members compared to the 25-hydroxyl configuration [22]. Molecular modeling studies suggest that these positional differences affect both the depth of ligand insertion into the binding pocket and the stability of protein-ligand complexes [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47IMW63S3F

Other CAS

474-73-7

Wikipedia

24S-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023
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2: Lin JB, Sene A, Santeford A, Fujiwara H, Sidhu R, Ligon MM, Shankar VA, Ban N, Mysorekar IU, Ory DS, Apte RS. Oxysterol Signatures Distinguish Age-Related Macular Degeneration from Physiologic Aging. EBioMedicine. 2018 Jun;32:9-20. doi: 10.1016/j.ebiom.2018.05.035. Epub 2018 Jun 11. PubMed PMID: 29903570; PubMed Central PMCID: PMC6021272.
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4: Grayaa S, Zerbinati C, Messedi M, HadjKacem I, Chtourou M, Ben Touhemi D, Naifar M, Ayadi H, Ayedi F, Iuliano L. Plasma oxysterol profiling in children reveals 24-hydroxycholesterol as a potential marker for Autism Spectrum Disorders. Biochimie. 2018 May 4. pii: S0300-9084(18)30122-6. doi: 10.1016/j.biochi.2018.04.026. [Epub ahead of print] PubMed PMID: 29730299.
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9: Zhang X, Lv C, An Y, Liu Q, Rong H, Tao L, Wang Y, Wang Y, Xiao R. Increased Levels of 27-Hydroxycholesterol Induced by Dietary Cholesterol in Brain Contribute to Learning and Memory Impairment in Rats. Mol Nutr Food Res. 2018 Feb;62(3). doi: 10.1002/mnfr.201700531. Epub 2018 Jan 2. PubMed PMID: 29193679.
10: Dumolt JH, Radhakrishnan SK, Moghadasian MH, Le K, Patel MS, Browne RW, Rideout TC. Maternal hypercholesterolemia enhances oxysterol concentration in mothers and newly weaned offspring but is attenuated by maternal phytosterol supplementation. J Nutr Biochem. 2018 Feb;52:10-17. doi: 10.1016/j.jnutbio.2017.09.013. Epub 2017 Sep 28. PubMed PMID: 29107136.
11: Mast N, Lin JB, Anderson KW, Bjorkhem I, Pikuleva IA. Transcriptional and post-translational changes in the brain of mice deficient in cholesterol removal mediated by cytochrome P450 46A1 (CYP46A1). PLoS One. 2017 Oct 26;12(10):e0187168. doi: 10.1371/journal.pone.0187168. eCollection 2017. Erratum in: PLoS One. 2018 Jan 5;13(1):e0191058. PubMed PMID: 29073233; PubMed Central PMCID: PMC5658173.
12: Mast N, Saadane A, Valencia-Olvera A, Constans J, Maxfield E, Arakawa H, Li Y, Landreth G, Pikuleva IA. Cholesterol-metabolizing enzyme cytochrome P450 46A1 as a pharmacologic target for Alzheimer's disease. Neuropharmacology. 2017 Sep 1;123:465-476. doi: 10.1016/j.neuropharm.2017.06.026. Epub 2017 Jun 24. PubMed PMID: 28655608; PubMed Central PMCID: PMC5546235.
13: Gambert S, Gabrielle PH, Masson E, Leger-Charnay E, Ferrerro A, Vannier A, Gendrault C, Lachot M, Creuzot-Garcher C, Bron A, Gregoire S, Leclere L, Martine L, Lucchi G, Truntzer C, Pecqueur D, Bretillon L. Cholesterol metabolism and glaucoma: Modulation of Muller cell membrane organization by 24S-hydroxycholesterol. Chem Phys Lipids. 2017 Oct;207(Pt B):179-191. doi: 10.1016/j.chemphyslip.2017.05.007. Epub 2017 Jun 4. PubMed PMID: 28576383.
14: Sun MY, Taylor A, Zorumski CF, Mennerick S. 24S-hydroxycholesterol and 25-hydroxycholesterol differentially impact hippocampal neuronal survival following oxygen-glucose deprivation. PLoS One. 2017 Mar 27;12(3):e0174416. doi: 10.1371/journal.pone.0174416. eCollection 2017. PubMed PMID: 28346482; PubMed Central PMCID: PMC5367825.
15: Šošić-Jurjević B, Lütjohann D, Jarić I, Miler M, Vojnović Milutinović D, Filipović B, Ajdžanović V, Renko K, Wirth EK, Janković S, Kӧhrle J, Milošević V. Effects of age and soybean isoflavones on hepatic cholesterol metabolism and thyroid hormone availability in acyclic female rats. Exp Gerontol. 2017 Jun;92:74-81. doi: 10.1016/j.exger.2017.03.016. Epub 2017 Mar 21. PubMed PMID: 28336316.
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17: Kasimov MR, Fatkhrakhmanova MR, Mukhutdinova KA, Petrov AM. 24S-Hydroxycholesterol enhances synaptic vesicle cycling in the mouse neuromuscular junction: Implication of glutamate NMDA receptors and nitric oxide. Neuropharmacology. 2017 May 1;117:61-73. doi: 10.1016/j.neuropharm.2017.01.030. Epub 2017 Jan 31. PubMed PMID: 28153530.
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